FAAH Inhibition: Biochanin A Demonstrates Consistent Cross-Species Potency with Minimal Off-Target CB Receptor Interaction
Biochanin A inhibits fatty acid amide hydrolase (FAAH) across mouse, rat, and human species with IC50 values of 1.8 μM, 1.4 μM, and 2.4 μM, respectively, when tested at 0.5 μM anandamide (AEA) substrate concentration [1]. In comparative screening, biochanin A exhibited superior potency relative to daidzein (mouse IC50 4.4 μM, human IC50 14 μM) and formononetin (mouse IC50 3.5 μM) [2]. Critically, biochanin A does not interact to any major extent with CB1 or CB2 receptors, nor with FAAH-2, distinguishing it from broader-spectrum FAAH inhibitors [1].
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Mouse: 1.8 μM; Rat: 1.4 μM; Human: 2.4 μM |
| Comparator Or Baseline | Daidzein (Mouse: 4.4 μM, Human: 14 μM); Formononetin (Mouse: 3.5 μM) |
| Quantified Difference | BCA 2.4-3.2× more potent than daidzein in mouse/human; BCA 1.5-1.9× more potent than formononetin in mouse |
| Conditions | In vitro FAAH assay with 0.5 μM [³H]AEA substrate; mouse/rat/human FAAH preparations |
Why This Matters
For endocannabinoid research, biochanin A provides a species-consistent FAAH inhibition profile with clean selectivity over CB receptors, enabling reproducible in vivo pain model studies without confounding cannabinoid receptor engagement.
- [1] Thors L, Burston JJ, Alter BJ, McKinney MK, Cravatt BF, Ross RA, Pertwee RG, Gereau RW 4th, Wiley JL, Fowler CJ. Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase. Br J Pharmacol. 2010;160(3):549-560. doi:10.1111/j.1476-5381.2010.00716.x View Source
- [2] Fowler CJ, et al. Fatty acid amide hydrolase inhibition by isoflavonoids. Table 2: pI50 and IC50 values for isoflavonoids. Br J Pharmacol. 2010;160(3):549-560. Supporting Information Table 2. PMID: 20590566 View Source
